molecular formula C8H11Cl2NO B1142258 2-(Chloromethyl)-4-methoxy-3-methylpyridine CAS No. 124473-12-7

2-(Chloromethyl)-4-methoxy-3-methylpyridine

Cat. No. B1142258
M. Wt: 208.09
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine and its derivatives involves various chemical reactions, utilizing different reagents and conditions to achieve high yields and selectivity. One method involves the use of POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridine N-oxide under mild reaction conditions, confirming the structure through 1H NMR and IR techniques (Xia Liang, 2007). Another approach describes a multistep synthesis starting from 4-chloro-2,3-dimethylpyridine N-oxide, eventually leading to the formation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine through halogenation, nitration, methoxylation, acylation, and hydrolysis steps (Pan Xiang-jun, 2006).

Scientific Research Applications

  • Synthesis of Benzimidazole Derivatives : Pan Xiang-jun (2006) described the synthesis of various compounds starting from 4-chloro-2,3-dimethylpyridine N-oxide, which eventually leads to the formation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, an intermediate in the synthesis of benzimidazole derivatives (Pan, 2006).

  • Development of Potent Long-Acting Histamine H2-Receptor Antagonists : B. Adger et al. (1988) reported the synthesis of methyl 3-(2-methoxy-4-pyridyl)propionate, a key intermediate in creating potent long-acting histamine H2-receptor antagonists. This synthesis involves alkylation of 2-methoxy-4-methylpyridine (Adger et al., 1988).

  • Synthesis of 3-(Substituted Methyl)-2-phenyl-4H-1-benzothiopyran-4-ones : Hiroyuki Nakazumi et al. (1984) explored the chloromethylation of methoxy-substituted thioflavones, leading to 3-(chloromethyl)thioflavone, which could be converted into various 3-(substituted methyl)thioflavones with antimicrobial activity (Nakazumi et al., 1984).

  • Development of K+ Channel Blockers for Multiple Sclerosis Treatment : Sofia Rodríguez-Rangel et al. (2020) investigated novel 4-aminopyridine derivatives as potential candidates for PET imaging and therapy in multiple sclerosis. This research includes the study of compounds such as 3-methyl-4-aminopyridine and 3-methoxy-4-aminopyridine (Rodríguez-Rangel et al., 2020).

Safety And Hazards

Based on similar compounds, potential hazards could include skin and eye irritation, toxicity if inhaled or swallowed, and potential carcinogenicity. Proper safety measures should be taken when handling such compounds .

Future Directions

The future directions would depend on the specific applications of the compound. For example, if used in pharmaceuticals, future research might focus on improving efficacy or reducing side effects .

properties

IUPAC Name

2-(chloromethyl)-4-methoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6-7(5-9)10-4-3-8(6)11-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRCDHHEYPUZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methoxy-3-methylpyridine

Citations

For This Compound
4
Citations
R Reddy Pingili, M Reddy Jambula… - Die Pharmazie-An …, 2005 - ingentaconnect.com
Rabeprazole sodium (1, Achiphex®) is a gastric proton pump inhibitor. It causes dose-dependent inhibition of acid secretion and is useful as an anti-ulcer agent. In the process for the …
Number of citations: 13 www.ingentaconnect.com
TC Kühler, J Fryklund, N Bergman… - Journal of medicinal …, 1995 - ACS Publications
Helicobacter pylori urease belongs to a family of highly conserved urea-hydrolyzing enzymes. A common feature of these enzymesis the presence of two Lewis acid nickel ions and a …
Number of citations: 128 pubs.acs.org
AOH El-Nezhawy, AR Biuomy, FS Hassan… - Bioorganic & medicinal …, 2013 - Elsevier
… 2-Chloromethyl pyridine hydrochloride (0.8 g, 5.0 mmol), 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride (1.0 g, 5.0 mmol), 2-chloromethyl-4-methoxy-3,5-dimethylpyridine …
Number of citations: 57 www.sciencedirect.com
CH Yadav, V Medarametla - media.neliti.com
Pharmacological class (antisecretory compounds) which is Protonpump inhibitor, and It's used for heartburn, acid reflux and GORD (gastro-oesophageal reflux disease). Rabeprazole is …
Number of citations: 2 media.neliti.com

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